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Compound of Interest

Compound Name: 3-Aminothietane-3-carboxylic acid

Cat. No.: B140804 Get Quote

An In-depth Technical Guide to 3-Aminothietane-
3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

nomenclature, and known properties of 3-Aminothietane-3-carboxylic acid. It is intended to

serve as a valuable resource for researchers and professionals engaged in drug discovery and

development, offering insights into its significance as a unique amino acid analogue.

Chemical Structure and Nomenclature
3-Aminothietane-3-carboxylic acid is a non-proteinogenic amino acid containing a four-

membered thietane ring. This strained heterocyclic motif imparts unique conformational

constraints and physicochemical properties, making it an intriguing building block in medicinal

chemistry.

The chemical structure of 3-Aminothietane-3-carboxylic acid is as follows:

Caption: 2D Chemical Structure of 3-Aminothietane-3-carboxylic acid.

Nomenclature:

Systematic IUPAC Name: 3-Aminothietane-3-carboxylic acid
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CAS Number: 138650-26-7[1]

Other Names: 3-Amino-3-carboxythietane, 3-Thietanecarboxylicacid,3-amino-(9CI)[1]

Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of 3-Aminothietane-3-
carboxylic acid is presented in the table below. These properties are crucial for assessing its

potential as a drug candidate, including its absorption, distribution, metabolism, and excretion

(ADME) profile.

Property Value Source

Molecular Formula C₄H₇NO₂S ChemScene[1]

Molecular Weight 133.17 g/mol ChemScene[1]

Topological Polar Surface Area

(TPSA)
63.32 Å² ChemScene[1]

logP (octanol-water partition

coefficient)
-0.4847 ChemScene[1]

Hydrogen Bond Donors 2 ChemScene[1]

Hydrogen Bond Acceptors 3 ChemScene[1]

Rotatable Bonds 1 ChemScene[1]

SMILES O=C(O)C1(N)CSC1 ChemScene[1]

Synthesis and Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis of 3-Aminothietane-3-
carboxylic acid are scarce. However, a general understanding of its synthesis can be derived

from methods used for related thietane derivatives. The synthesis of 3-amino thietanes is a key

area of research in medicinal chemistry due to their potential pharmacological applications.[2]

A plausible synthetic approach could involve a multi-step sequence starting from simpler

precursors, potentially involving the formation of the thietane ring followed by the introduction of
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the amino and carboxylic acid functionalities. One possible conceptual workflow is outlined

below.

Conceptual Synthetic Workflow

Commercially Available
Starting Materials

Thietane Ring Formation

Functional Group Interconversion

Introduction of Amino and
Carboxyl Groups

3-Aminothietane-3-carboxylic acid

Click to download full resolution via product page

Caption: A high-level conceptual workflow for the synthesis of 3-Aminothietane-3-carboxylic
acid.

General Experimental Considerations (Hypothetical):

Step 1: Thietane Ring Formation: This could potentially be achieved through the cyclization

of a suitable precursor containing a thiol and a leaving group at the appropriate positions.

Step 2: Functional Group Interconversion: The initially formed thietane may require

modification of existing functional groups to facilitate the introduction of the desired amino

and carboxyl moieties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b140804?utm_src=pdf-body-img
https://www.benchchem.com/product/b140804?utm_src=pdf-body
https://www.benchchem.com/product/b140804?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 3: Introduction of Amino and Carboxyl Groups: This could be accomplished through

various established organic chemistry reactions, such as amination and carboxylation, at the

3-position of the thietane ring.

It is important to note that this is a generalized scheme, and the actual synthesis would require

careful optimization of reaction conditions, reagents, and purification methods.

Role in Drug Discovery and Development
While specific biological activities for 3-Aminothietane-3-carboxylic acid are not extensively

documented in the public domain, its structural features suggest its potential as a valuable tool

in drug discovery. The carboxylic acid group is a common pharmacophore in many drugs;

however, it can also present challenges related to metabolic stability and membrane

permeability.[3][4]

3-Aminothietane-3-carboxylic acid can be considered a bioisostere of natural amino acids

and other carboxylic acid-containing molecules. Bioisosteric replacement is a common strategy

in medicinal chemistry to modulate the physicochemical and pharmacological properties of a

lead compound. The rigid thietane ring can orient the amino and carboxylic acid groups in a

specific spatial arrangement, which could lead to enhanced binding affinity and selectivity for a

biological target.

The logical workflow for incorporating a novel building block like 3-Aminothietane-3-
carboxylic acid into a drug discovery pipeline is illustrated below.
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Drug Discovery Workflow
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Caption: A logical workflow illustrating the use of 3-Aminothietane-3-carboxylic acid as a

bioisostere in a drug discovery program.

Spectroscopic Characterization
Detailed experimental spectra for 3-Aminothietane-3-carboxylic acid are not readily available

in the public domain. However, based on its structure, the following characteristic spectroscopic

features would be expected:

¹H NMR: The spectrum would likely show signals for the two methylene (CH₂) groups of the

thietane ring and a broad singlet for the amine (NH₂) protons. The carboxylic acid proton

would appear as a very broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The spectrum would exhibit signals for the methylene carbons, the quaternary

carbon bearing the amino and carboxyl groups, and the carbonyl carbon of the carboxylic

acid (typically in the range of 170-185 ppm).

Infrared (IR) Spectroscopy: A broad O-H stretching band characteristic of a carboxylic acid

would be expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption for

the carboxylic acid would appear around 1700-1750 cm⁻¹. The N-H stretching of the amino

group would be observed in the 3300-3500 cm⁻¹ region.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound (133.17). Fragmentation patterns would likely involve

the loss of the carboxylic acid group and cleavage of the thietane ring.

Conclusion
3-Aminothietane-3-carboxylic acid is a fascinating and synthetically accessible building block

with significant potential in the field of drug discovery. Its unique structural and physicochemical

properties make it an attractive candidate for use as a bioisostere to modulate the properties of

lead compounds. While detailed biological and experimental data remain limited in the public

sphere, this guide provides a solid foundation of its chemical identity and potential applications,

encouraging further investigation by the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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